molecular formula C16H11N3O3S B2553738 2-((7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)methyl)isoindoline-1,3-dione CAS No. 1286712-86-4

2-((7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)methyl)isoindoline-1,3-dione

Cat. No.: B2553738
CAS No.: 1286712-86-4
M. Wt: 325.34
InChI Key: QWVLOECSDXZZCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-((7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)methyl)isoindoline-1,3-dione” is a derivative of thiazolopyrimidine . Thiazolopyrimidines are heterocyclic analogs of purine bases and exhibit a broad spectrum of pharmacological activity .


Synthesis Analysis

The synthesis of related compounds involves reactions of various thioamides with 2-bromo-7-methyl-5-oxo-5H-1,3,4-thiazolo . A modern synthetic approach to thiazolopyrimidine derivatives is based on multicomponent sonochemical reactions .


Molecular Structure Analysis

The molecular structure of the compound can be represented by the SMILES string O=C1N2C(SC=C2)=NC(CSCC(O)=O)=C1 . This representation provides a text-based way to describe the structure of chemical species.


Chemical Reactions Analysis

Reactions of thioamides and alkali metal salts of dithiocarbamates with 2-bromo-7-methyl-5-oxo-5H-1,3,4-thiazolo have been studied. The position of substituents in the initial aldehyde was the crucial factor determining the reaction direction .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 256.30 . It is a solid at room temperature .

Scientific Research Applications

Efficient Synthesis and Receptor Binding Applications

The synthesis of bicyclic oxazolino- and thiazolino[3,2-c]pyrimidine-5,7-diones demonstrates a method that yields these compounds efficiently. This process has been applied in developing human gonadotropin-releasing hormone (hGnRH) receptor antagonists, showcasing a specific application in receptor binding studies and drug design (Pontillo & Chen, 2005).

Photophysical Properties and pH-Sensing Application

Pyrimidine-phthalimide derivatives exhibit solid-state fluorescence and solvatochromism, making them suitable for photophysical studies. Their design, based on donor-π-acceptor (D-π-A) principles, allows for effective tuning of photophysical properties. Notably, these compounds have been utilized as colorimetric pH sensors and logic gates, indicating their potential in analytical chemistry and sensor technology (Yan et al., 2017).

Antimicrobial and Anti-Inflammatory Properties

Compounds derived from the synthesis involving thiazolopyrimidine structures have been evaluated for their antimicrobial and anti-inflammatory properties. This includes the exploration of benzodifuranyl derivatives and their efficacy as COX inhibitors, showcasing the therapeutic potential of these compounds (Abu‐Hashem et al., 2020).

Tyrosinase Inhibition and Crystal Structure Analysis

Phthalimide derivatives have been synthesized and analyzed for their tyrosinase inhibitory activity, with some compounds showing significant potential compared to established controls. The crystal structure and Hirshfeld surface analysis provide insight into the molecular basis of their activity, which could inform the design of novel inhibitors (Then et al., 2018).

Anticancer Therapeutic Applications

The straightforward synthesis of hybrids combining natural alkaloids with thieno[2,3-d]pyrimidinones has been explored for anticancer applications. These compounds have demonstrated the potential to induce antiproliferation against various human cancer cell lines, highlighting their promise in cancer therapy (Nie et al., 2018).

Future Directions

Future research could focus on further elucidating the pharmacological activity of this compound and its potential applications. The effect of substituents in the aromatic ring of the aldehyde component on the reaction course could also be studied .

Properties

IUPAC Name

2-[(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O3S/c1-9-6-13(20)19-10(8-23-16(19)17-9)7-18-14(21)11-4-2-3-5-12(11)15(18)22/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWVLOECSDXZZCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=CSC2=N1)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.